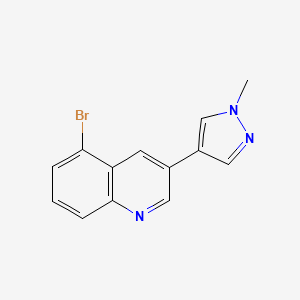
5-溴-3-(1-甲基-1H-吡唑-4-基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazole. Quinoline is a nitrogen-containing aromatic compound, while pyrazole is a five-membered ring with two adjacent nitrogen atoms. The combination of these two moieties results in a compound with unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.
科学研究应用
5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent.
Biological Studies: The compound is used in biological studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
生化分析
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This suggests that 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline could interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Quinoline-containing pyrazole heterocycles have been found to possess excellent tumor growth inhibition properties, suggesting potential cellular effects .
Molecular Mechanism
Quinoline-containing pyrazole heterocycles have been found to inhibit c-MET in both in vitro and in vivo target modulation studies . This suggests that 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline could exert its effects at the molecular level through similar mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoquinoline and 1-methyl-1H-pyrazole.
Coupling Reaction: The key step involves the coupling of 5-bromoquinoline with 1-methyl-1H-pyrazole.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-100°C) to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions
5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole moiety, to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different pyrazole derivatives .
作用机制
The mechanism of action of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .
相似化合物的比较
Similar Compounds
5-bromo-3-(1H-pyrazol-4-yl)quinoline: Lacks the methyl group on the pyrazole ring, which may affect its biological activity and chemical reactivity.
3-(1-methyl-1H-pyrazol-4-yl)quinoline: Lacks the bromine atom, which can influence its ability to undergo substitution reactions.
5-chloro-3-(1-methyl-1H-pyrazol-4-yl)quinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
Uniqueness
5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is unique due to the presence of both the bromine atom and the methyl group on the pyrazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .
属性
IUPAC Name |
5-bromo-3-(1-methylpyrazol-4-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-17-8-10(7-16-17)9-5-11-12(14)3-2-4-13(11)15-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOOVSRVMGQVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC=C3Br)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
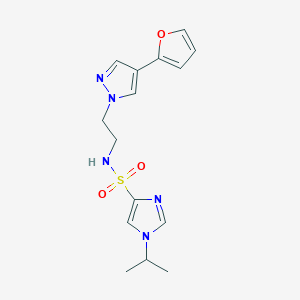
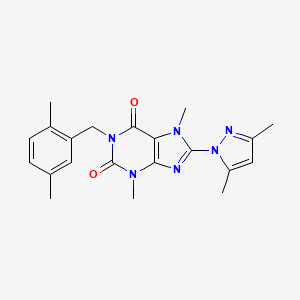
![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2535864.png)
![N-(3,5-dimethylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2535865.png)
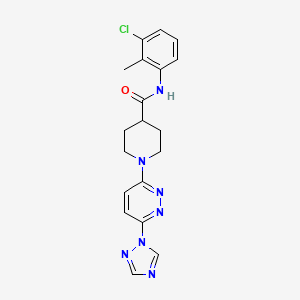

![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B2535873.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)
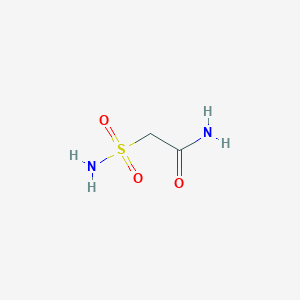
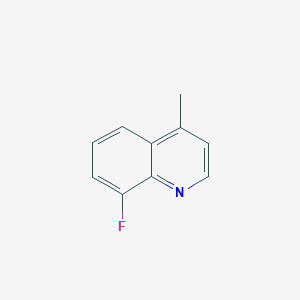
![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2535880.png)
